Ticarcillin disodium is a semisynthetic antibiotic belonging to the penicillin class, specifically designed to exhibit broad-spectrum bactericidal activity. Its chemical structure is characterized by the presence of a thiophen-3-ylacetyl side group, which enhances its efficacy against various bacterial strains. Ticarcillin primarily functions by inhibiting bacterial cell wall synthesis, specifically targeting the cross-linking of peptidoglycan, a critical component of bacterial cell walls. This inhibition occurs through the binding and inactivation of penicillin-binding proteins, particularly transpeptidases, essential for bacterial cell division and integrity .
The molecular formula of ticarcillin disodium is , and it has a molecular weight of approximately 384.427 g/mol . The compound is often used in combination with clavulanic acid to counteract the effects of beta-lactamases produced by certain resistant bacteria .
Ticarcillin exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. Its effectiveness includes:
The pharmacokinetics of ticarcillin shows a half-life of approximately 1.1 hours, with about 45% protein binding in plasma .
Ticarcillin disodium can be synthesized through several methods:
Ticarcillin disodium is primarily used in clinical settings for:
Ticarcillin may interact with several other drugs, which can influence its efficacy and safety profile:
Ticarcillin shares structural and functional similarities with several other antibiotics. Here are some notable comparisons:
| Compound Name | Spectrum of Activity | Resistance Mechanism | Unique Features |
|---|---|---|---|
| Carbenicillin | Broad (similar to ticarcillin) | Susceptible to beta-lactamases | Less effective against Pseudomonas |
| Piperacillin | Broad (including Pseudomonas) | Susceptible to beta-lactamases | Extended spectrum; often combined with tazobactam |
| Ampicillin | Broad (gram-positive focus) | Susceptible to beta-lactamases | More effective against gram-positive bacteria |
| Amoxicillin | Broad (gram-positive focus) | Susceptible to beta-lactamases | Better oral bioavailability than ticarcillin |
Ticarcillin's uniqueness lies in its specific effectiveness against certain resistant strains when combined with clavulanic acid, allowing it to maintain potency where other similar compounds may fail due to degradation by beta-lactamases .